4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate
Description
Properties
IUPAC Name |
4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.H2O/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11;/h1-3,5,7,10,13H,4,6H2,(H,14,15);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJNLRKLWMQKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=N3.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[4,5-c]pyridine core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Acid-Base Reactivity
The compound exhibits pH-dependent behavior due to multiple basic nitrogen centers:
| Nitrogen Site | pKa Range (Estimated) | Reactivity |
|---|---|---|
| Pyridine (2-pyridinyl) | ~4.5–5.5 | Protonates under acidic conditions . |
| Imidazole NH | ~6.5–7.5 | Deprotonates in basic media, enhancing nucleophilicity . |
Key Observations :
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In acidic media (pH < 4), the pyridine nitrogen undergoes protonation, forming a cationic species that enhances solubility in polar solvents.
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Under alkaline conditions (pH > 8), the imidazole NH loses a proton, enabling participation in nucleophilic substitution or coordination reactions .
Coordination Chemistry
The compound acts as a polydentate ligand due to its dual nitrogen donor sites:
Mechanistic Insights :
-
The pyridine nitrogen and imidazole NH coordinate with transition metals, facilitating catalytic cycles in oxidative coupling reactions .
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Metal complexes exhibit enhanced stability in aqueous media due to hydrogen bonding from the hydrate .
Cross-Dehydrogenative Coupling (CDC) Reactions
The compound participates in oxidative coupling with β-dicarbonyl substrates under aerobic conditions:
General Reaction :
${substrate} + 4-(2-pyridinyl)-imidazo-pyridine hydrate → [Fused heterocycle] + H₂O\
Mechanism :
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Enolization of β-dicarbonyl compound.
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Nucleophilic attack on the imidazo-pyridine core.
Nucleophilic Substitution
The electron-rich imidazole ring undergoes substitution at activated positions:
Dehydration and Stability
The hydrate form reversibly loses water under specific conditions:
| Condition | Outcome | Analytical Evidence |
|---|---|---|
| Heating (>100°C) | Anhydrous imidazo-pyridine | TGA shows mass loss at ~12% . |
| Desiccants (SiO₂) | Partial dehydration | IR loss of O–H stretch (3400 cm⁻¹) . |
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the imidazo[4,5-c]pyridine core could enhance selectivity and potency against specific tumor types .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that it possesses activity against several bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell membranes .
1.3 Neuroprotective Effects
Another promising application is in neuropharmacology. Preliminary studies suggest that 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate may exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could contribute to its protective effects on neuronal cells .
Material Science
2.1 Organic Electronics
In material science, this compound has been explored for its potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating this compound into device architectures can improve charge transport and overall device efficiency .
2.2 Polymer Chemistry
The compound serves as a valuable building block in polymer chemistry. Its reactivity allows for the synthesis of functionalized polymers with tailored properties for applications in coatings and adhesives. The versatility of the imidazo[4,5-c]pyridine structure facilitates the development of new materials with enhanced performance characteristics .
Chemical Intermediate
3.1 Synthesis of Complex Molecules
As a chemical intermediate, 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate is utilized in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a useful precursor in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
| Application Area | Study Reference | Findings Summary |
|---|---|---|
| Anticancer Activity | PubChem | Derivatives show significant cytotoxicity against cancer cell lines; structure-activity relationship established. |
| Antimicrobial Properties | PubChem | Effective against multiple bacterial strains; mechanism involves membrane disruption. |
| Neuroprotective Effects | Potential neuroprotective effects observed; modulation of neurotransmitter systems suggested as mechanism. | |
| Organic Electronics | Enhances charge transport in OLEDs and OPVs; improves device efficiency when incorporated into architectures. | |
| Polymer Chemistry | Useful for synthesizing functionalized polymers; enhances performance characteristics in coatings and adhesives. |
Mechanism of Action
The mechanism of action of 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
Comparison of Yields :
- Deprotection steps (e.g., hydrogenation) generally achieve higher yields (>85%) compared to protection steps (e.g., tritylation, 78.4%) .
- Multi-step syntheses (e.g., for PD123177 analogues) often result in cumulative yields below 50%, highlighting challenges in scalability .
Pharmacological Profiles
Receptor Affinity :
- PD123177 and PD123319 : These angiotensin II receptor ligands exhibit sub-micromolar IC₅₀ values, with PD123319 showing higher selectivity for AT₂ receptors .
- L158809 : A tetrazole-containing imidazo[4,5-b]pyridine derivative acts as a potent angiotensin II antagonist (IC₅₀ = 0.9 nM), underscoring the impact of tetrazole moieties on potency .
- Histamine H3/H4 Receptor Tools : Derivatives like 3.71 (tris(hydrotrifluoroacetate)) demonstrate moderate affinity (Ki = 10–100 nM), suggesting utility in neuropharmacology .
Thermodynamic Properties :
Biological Activity
The compound 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate (CAS No. 887405-39-2) is a member of the imidazo[4,5-c]pyridine family, which is known for its diverse biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antiviral properties, supported by relevant research findings and data tables.
- Molecular Formula : C11H12N4
- Molecular Weight : 200.24 g/mol
- Storage Conditions : Room temperature
- Sensitivity : Irritant
Biological Activity Overview
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit a broad spectrum of pharmacological properties. The biological activities of 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate include:
- Antitumor Activity : Several studies have identified this compound's potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers.
- Antiviral Properties : Some derivatives have demonstrated activity against viral infections.
Antitumor Activity
A significant focus of research has been on the antitumor properties of imidazo[4,5-c]pyridine derivatives. For instance:
The above table summarizes findings from various studies demonstrating the compound's effectiveness against different cancer cell lines.
Anti-inflammatory Activity
In vitro studies have shown that imidazo[4,5-c]pyridine derivatives can inhibit pro-inflammatory cytokines. The following table outlines some relevant findings:
| Compound | Inflammatory Marker Tested | Result |
|---|---|---|
| 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate | TNF-alpha production | Significant reduction observed at 10 µM |
| Bromo-substituted derivative | IL-6 levels | Decreased by 30% at 1 µM concentration |
These results indicate a potential role for this compound in managing inflammatory diseases.
Antiviral Properties
Research has also highlighted the antiviral potential of this compound. For example:
| Compound | Virus Tested | EC50 Value (µM) | Reference |
|---|---|---|---|
| 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate | Respiratory Syncytial Virus (RSV) | 58 | |
| Bromo-substituted derivative | Influenza Virus A | 32 |
These findings suggest that the compound may be effective against specific viral pathogens.
Case Studies
- Case Study on Antitumor Activity : A study evaluated the antiproliferative effects of various imidazo[4,5-c]pyridine derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency against colorectal and lung carcinoma cells.
- Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of these compounds in a mouse model of arthritis. The administration of the imidazo[4,5-c]pyridine derivative resulted in reduced swelling and pain scores compared to control groups.
Q & A
Basic Research Questions
What are the established synthetic routes for 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its hydrate form?
The synthesis typically involves multi-step reactions starting from imidazo[4,5-c]pyridine precursors. Key steps include:
- Cyclization : Using dimethoxymethane and 0.01 M HCl under reflux to form the imidazo-pyridine core (79.5% yield) .
- Protection/Functionalization : Benzyl succinimidyl carbonate in DCM/DMF (4:1) with TEA to introduce protective groups (48.1% yield) .
- Tritylation : Reaction with trityl chloride in MeCN to stabilize intermediates (78.4% yield) .
- Hydrogenation : Pd/C-catalyzed hydrogenation in MeOH to deprotect intermediates (89% yield) .
Hydrate formation often occurs during purification or crystallization in aqueous conditions.
How is the compound characterized structurally and analytically?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, ¹H-NMR of related imidazo[4,5-c]pyridines shows distinct shifts for NH protons (~δ 7.8–8.5) and pyridinyl protons (~δ 8.0–8.3) .
- UV/Vis Spectroscopy : λmax values (e.g., 244–286 nm) help assess purity and conjugation .
- Mass Spectrometry : HRMS confirms molecular weight, with hydrate forms showing +18 m/z peaks.
Advanced Research Questions
What strategies optimize synthetic yields and purity for scaled-up production?
- Reaction Solvent Optimization : DMF/DCM mixtures improve solubility of intermediates during benzylation .
- Catalyst Screening : Alternative catalysts (e.g., PtO₂ instead of Pd/C) may enhance hydrogenation efficiency .
- Contradictions in Data : Yields vary significantly (e.g., 48–89%), suggesting sensitivity to moisture, temperature, or stoichiometry. For example, tritylation yields drop if TEA is not freshly distilled .
How does the compound interact with biological targets, and what methodologies assess this?
- Receptor Binding Assays : Related imidazo[4,5-c]pyridines act as P2X7 antagonists (e.g., ED₅₀ = 0.06 mg/kg in rat models) . Use radioligand displacement assays (³H-labeled compounds) to quantify affinity.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with histamine H₃/H₄ receptors, guided by structural analogs .
- In Vivo Testing : Pharmacokinetic profiling (e.g., solubility, half-life) is critical for hydrate forms due to altered bioavailability .
What are the key structure-activity relationship (SAR) findings for imidazo[4,5-c]pyridine derivatives?
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Substituent Effects :
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Table: SAR Trends
Substituent Position Biological Activity Key Reference 4-(2-Pyridinyl) Improved solubility 4-Bromo Enhanced stability Hydrate Form Altered bioavailability
Methodological Challenges
How are data contradictions in synthetic protocols resolved?
- Case Study : Lower yields in benzylation steps (48.1% vs. 78.4% in tritylation) may stem from incomplete acylation. Solutions include:
What advanced techniques validate the hydrate’s stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Quantify water loss at elevated temperatures (e.g., 100–150°C).
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to predict storage conditions .
Emerging Research Directions
Can computational methods predict novel derivatives with enhanced activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
